2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxymethoxy group and a dioxaborolan group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through various nitrile formation reactions, such as the Sandmeyer reaction.
Introduction of the methoxymethoxy group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Attachment of the dioxaborolan group: This is usually done via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned reactions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on the specific reaction or application. In cross-coupling reactions, the dioxaborolan group acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic partner. The methoxymethoxy group serves as a protecting group, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- **2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- **2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
2-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a nitrile group and a dioxaborolan group on the same aromatic ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C15H20BNO4 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11(9-17)13(12)19-10-18-5/h6-8H,10H2,1-5H3 |
InChI Key |
AYZCAQDSUQZMKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)OCOC |
Origin of Product |
United States |
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